N-benzyl-2-phenyl-4-(trifluoromethyl)pyrimidine-5-carboxamide
Overview
Description
N-benzyl-2-phenyl-4-(trifluoromethyl)pyrimidine-5-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a trifluoromethyl group, which imparts unique chemical and biological properties The trifluoromethyl group is known for its electron-withdrawing nature, which can significantly influence the reactivity and stability of the compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-phenyl-4-(trifluoromethyl)pyrimidine-5-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrimidine core, followed by the introduction of the trifluoromethyl group and subsequent functionalization to obtain the final product. The key steps include:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) under suitable reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory-scale synthetic routes. These methods often employ continuous flow reactors, high-throughput screening, and advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-phenyl-4-(trifluoromethyl)pyrimidine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: LiAlH4, NaBH4, H2/Pd-C
Substitution: Halogenating agents, nucleophiles, electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-benzyl-2-phenyl-4-(trifluoromethyl)pyrimidine-5-carboxamide has been explored for various scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as a pharmacophore in the development of new drugs targeting various diseases, including cancer, inflammation, and infectious diseases.
Agrochemicals: It has been investigated for its potential use as a pesticide or herbicide due to its ability to interact with specific biological targets in pests and weeds.
Material Science: The compound’s unique chemical properties make it a candidate for use in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-benzyl-2-phenyl-4-(trifluoromethyl)pyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to bind to target proteins or enzymes, thereby modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the desired therapeutic or pesticidal effects.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-2-phenylpyrimidine-5-carboxamide: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
2-phenyl-4-(trifluoromethyl)pyrimidine-5-carboxamide: Lacks the benzyl group, affecting its reactivity and target interactions.
N-benzyl-4-(trifluoromethyl)pyrimidine-5-carboxamide: Lacks the phenyl group, leading to variations in its chemical behavior.
Uniqueness
N-benzyl-2-phenyl-4-(trifluoromethyl)pyrimidine-5-carboxamide is unique due to the presence of all three functional groups (benzyl, phenyl, and trifluoromethyl) in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-benzyl-2-phenyl-4-(trifluoromethyl)pyrimidine-5-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3N3O/c20-19(21,22)16-15(18(26)24-11-13-7-3-1-4-8-13)12-23-17(25-16)14-9-5-2-6-10-14/h1-10,12H,11H2,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKVMFKYQPSLWFW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CN=C(N=C2C(F)(F)F)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901158188 | |
Record name | 2-Phenyl-N-(phenylmethyl)-4-(trifluoromethyl)-5-pyrimidinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901158188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
900019-74-1 | |
Record name | 2-Phenyl-N-(phenylmethyl)-4-(trifluoromethyl)-5-pyrimidinecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=900019-74-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Phenyl-N-(phenylmethyl)-4-(trifluoromethyl)-5-pyrimidinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901158188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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